molecular formula C10H8ClNO2 B1387842 1-[2-(Chloromethyl)-1,3-benzoxazol-7-yl]-1-ethanone CAS No. 1135283-66-7

1-[2-(Chloromethyl)-1,3-benzoxazol-7-yl]-1-ethanone

Cat. No.: B1387842
CAS No.: 1135283-66-7
M. Wt: 209.63 g/mol
InChI Key: QUADRZLCQLTRBE-UHFFFAOYSA-N
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Description

1-[2-(Chloromethyl)-1,3-benzoxazol-7-yl]-1-ethanone is a chemical compound with the molecular formula C10H8ClNO2 and a molecular weight of 209.63 g/mol . It is primarily used in research settings, particularly in the field of proteomics. This compound is characterized by its benzoxazole ring, which is a fused heterocyclic structure containing both nitrogen and oxygen atoms.

Preparation Methods

The synthesis of 1-[2-(Chloromethyl)-1,3-benzoxazol-7-yl]-1-ethanone typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid . The reaction conditions are carefully controlled to ensure the formation of the desired benzoxazole ring structure. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[2-(Chloromethyl)-1,3-benzoxazol-7-yl]-1-ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(Chloromethyl)-1,3-benzoxazol-7-yl]-1-ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(Chloromethyl)-1,3-benzoxazol-7-yl]-1-ethanone involves its interaction with specific molecular targets, such as proteins or enzymes. The benzoxazole ring structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

1-[2-(Chloromethyl)-1,3-benzoxazol-7-yl]-1-ethanone can be compared to other benzoxazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant applications in scientific research and industry. Its unique structure allows it to participate in various chemical reactions and interact with specific molecular targets, making it valuable in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

1-[2-(chloromethyl)-1,3-benzoxazol-7-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-6(13)7-3-2-4-8-10(7)14-9(5-11)12-8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUADRZLCQLTRBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C(=CC=C1)N=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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